Spiclomazine

Beschreibung

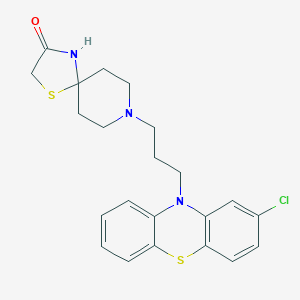

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOYBMUYCBSDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043851 | |

| Record name | Spiclomazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24527-27-3 | |

| Record name | Spiclomazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24527-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiclomazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024527273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiclomazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiclomazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPICLOMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2V8248111 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spiclomazine's Mechanism of Action in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a devastating malignancy with a dismal prognosis, largely due to its late diagnosis and inherent resistance to conventional therapies.[1][2][3][4][5][6] A significant driver of PDAC is the activating mutation in the KRas oncogene, present in over 90% of tumors.[4][5][6][7] This has made KRas an attractive, albeit challenging, therapeutic target.[8] Spiclomazine, a phenothiazine compound, has emerged as a promising agent that demonstrates preferential anti-tumor activity against mutant KRas-driven pancreatic cancer.[8][9] This technical guide provides an in-depth exploration of the molecular mechanisms by which spiclomazine exerts its therapeutic effects in pancreatic cancer.

Core Mechanism: Targeting Activated KRas Signaling

Spiclomazine's primary mechanism of action revolves around its ability to inhibit the activated form of KRas.[8][9] It is predicted to freeze the intermediate conformation of activated Ras, thereby preventing downstream signaling.[8][9] This leads to a significant reduction in the levels of GTP-bound KRas (KRas-GTP), the active form of the protein.[8]

The inhibition of KRas-GTP by spiclomazine has a cascading effect on downstream signaling pathways crucial for cancer cell proliferation and survival. Specifically, it attenuates the Mitogen-Activated Protein Kinase (MAPK) pathway, as evidenced by the reduced activation of c-Raf and phosphorylation of ERK (p-ERK).[8][9]

Signaling Pathway Diagram: Spiclomazine's Inhibition of the KRas Pathway

Caption: Spiclomazine inhibits activated KRas, blocking downstream MAPK signaling.

Induction of Apoptosis

Spiclomazine is a potent inducer of apoptosis in pancreatic cancer cells.[1][2][3] This programmed cell death is initiated through the intrinsic mitochondrial pathway.[1][3] Treatment with spiclomazine leads to a reduction in the mitochondrial membrane potential and an elevation of reactive oxygen species (ROS).[1][2][3] These events trigger the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1][2][3]

Apoptosis Induction Workflow

Caption: Spiclomazine triggers apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

Spiclomazine disrupts the normal progression of the cell cycle in pancreatic cancer cells, leading to cell cycle arrest.[8][9] This effect is cell-line dependent. In MIA PaCa-2, CFPAC-1, and BxPC-3 cells, spiclomazine induces a G2 phase arrest.[8] In Capan-1 and SW1990 cells, it causes an S phase arrest.[8][10] This cell cycle arrest is achieved through the inhibition of Cyclin B1 and CDK1 expression levels.[8] Notably, spiclomazine does not cause significant cell-cycle arrest in normal cells.[8][9]

Inhibition of Migration and Invasion

A critical aspect of pancreatic cancer's lethality is its high metastatic potential.[1][3] Spiclomazine has been shown to suppress the migration and invasion of pancreatic cancer cells.[1][2][3] This is achieved through the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in metastasis.[1][2][3]

Quantitative Data Summary

| Cell Line | KRas Status | IC50 (48h treatment) | Reference |

| MIA PaCa-2 | G12C | 19.7 - 74.2 µM (range across 5 cell lines) | [8] |

| CFPAC-1 | G12V | 19.7 - 74.2 µM (range across 5 cell lines) | [8] |

| BxPC-3 | Wild-type | Modest inhibition | [8] |

| Capan-1 | G12V | 19.7 - 74.2 µM (range across 5 cell lines) | [8] |

| SW1990 | G12T | 19.7 - 74.2 µM (range across 5 cell lines) | [8] |

| HEK-293 (Normal) | - | 86.9 ± 1.4 µM | [8] |

| HL-7702 (Normal) | - | 147.7 ± 3.3 µM | [8] |

| Parameter | Cell Line | Effect of Spiclomazine | Reference |

| Cell Growth Inhibition (48h, 50 µg/mL) | CFPAC-1 | ~90.4% | [1][3] |

| Cell Growth Inhibition (48h, 50 µg/mL) | MIA PaCa-2 | ~93.6% | [1][3] |

| Early Apoptotic Cells (IC50 concentration) | CFPAC-1 | Increase from 0.3% to 42.4% | [1] |

| Early Apoptotic Cells (IC50 concentration) | MIA PaCa-2 | Increase from 0.4% to 82.8% | [1] |

| Loss of Mitochondrial Membrane Potential (1x IC50) | CFPAC-1 | 65.9% | [1] |

| Loss of Mitochondrial Membrane Potential (1x IC50) | MIA PaCa-2 | 46.3% | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Pancreatic cancer cells (e.g., CFPAC-1, MIA PaCa-2) and normal control cells (e.g., HEK-293, HL-7702) are seeded in 96-well plates.

-

Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of spiclomazine. Cells are incubated for 24 and 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[1][3]

Western Blot Analysis

-

Cell Lysis: Cells treated with spiclomazine are harvested and lysed in a suitable lysis buffer to extract total proteins.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KRas-GTP, c-Raf, p-ERK, Caspase-3, MMP-2, MMP-9, β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Xenograft Model

-

Cell Implantation: MIA PaCa-2 cells are implanted under the renal capsule of BALB/c mice.

-

Treatment: Once tumors are established, mice are administered spiclomazine (e.g., 68 mg/kg) via intraperitoneal injection for a specified period (e.g., 2 weeks).

-

Tumor Growth Monitoring: Tumor growth is monitored throughout the treatment period.

-

Immunohistochemistry: At the end of the study, tumors are excised, and immunohistochemical analysis is performed to assess the expression of markers such as c-Raf, p-ERK, and to perform TUNEL staining for apoptosis.[8][9]

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of spiclomazine.

Conclusion

Spiclomazine presents a multi-faceted approach to combating pancreatic cancer. Its ability to directly target the central oncogenic driver, KRas, and subsequently inhibit downstream proliferative signaling, is a key component of its anti-tumor activity. Furthermore, its capacity to induce apoptosis, arrest the cell cycle, and inhibit metastasis underscores its potential as a valuable therapeutic agent. The preferential activity of spiclomazine in mutant KRas-driven pancreatic cancer cells, with minimal effects on normal cells, highlights its potential for a favorable therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of spiclomazine in the treatment of pancreatic cancer.

References

- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]

- 4. Frontiers | Phosphoinositide 3-Kinase Signaling Pathway in Pancreatic Ductal Adenocarcinoma Progression, Pathogenesis, and Therapeutics [frontiersin.org]

- 5. Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets - International Journal of Molecular and Immuno Oncology [ijmio.com]

- 6. Oncogenic signaling pathways in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spiclomazine as a KRAS(G12C) inhibitor

An In-Depth Technical Guide to Spiclomazine as a KRAS(G12C) Inhibitor

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common genetic alterations in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep pockets on its surface for small molecule binding.[1] The discovery of a covalent binding pocket in the switch-II region of the specific KRAS(G12C) mutant has revolutionized the field, leading to the development of targeted inhibitors.[1][3]

Spiclomazine (also known as Clospirazine or NSC290956) has emerged as a potent inhibitor of mutant KRAS, demonstrating preferential anti-tumor activity in cancers driven by these mutations.[4][5] Unlike covalent inhibitors that target the cysteine residue of the G12C mutant in its inactive, GDP-bound state, spiclomazine is theorized to act by a distinct mechanism.[1][5] It is proposed to bind and stabilize an intermediate conformation of activated, GTP-bound Ras, thereby abrogating downstream signaling.[5][6] This guide provides a comprehensive technical overview of spiclomazine, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Spiclomazine's primary mechanism of action is the suppression of Ras-mediated signaling.[5][6] It accomplishes this by reducing the levels of active, GTP-bound KRAS (KRas-GTP).[5] The prevailing model suggests that spiclomazine does not compete with GTP/GDP binding directly but instead "freezes" an intermediate conformational state of activated Ras.[5][6][7] This action prevents the protein from engaging with its downstream effectors, effectively shutting down the signaling cascade.

By locking KRAS in this non-signaling conformation, spiclomazine inhibits the activation of downstream pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[1][5] This leads to reduced phosphorylation of ERK (p-ERK) and diminished levels of c-Raf.[5][6] The inhibition of these survival signals ultimately results in cell cycle arrest and apoptosis in KRAS-mutant cancer cells.[5][8]

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spiclomazine's Downstream Signaling Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiclomazine, a phenothiazine derivative, has demonstrated significant anti-tumor activity, particularly in pancreatic cancer. This document provides a comprehensive overview of the downstream signaling pathways modulated by Spiclomazine. It elucidates the molecular mechanisms through which Spiclomazine induces apoptosis and inhibits cancer cell proliferation, migration, and invasion. Key signaling cascades, including the intrinsic mitochondrial apoptosis pathway and the KRas-MAPK pathway, are discussed in detail. This guide is intended to serve as a technical resource, consolidating current research findings to facilitate further investigation and drug development efforts centered on Spiclomazine and its analogs.

Introduction

Pancreatic cancer remains a formidable challenge in oncology, characterized by aggressive progression and resistance to conventional therapies.[1] The discovery of novel therapeutic agents with well-defined mechanisms of action is paramount. Spiclomazine has emerged as a promising candidate, exhibiting preferential cytotoxicity towards cancer cells while sparing normal cells.[1][2] Its efficacy is rooted in its ability to modulate critical intracellular signaling networks that govern cell fate and behavior. This guide synthesizes the existing literature on Spiclomazine's downstream effects, presenting a detailed molecular portrait of its anti-cancer activity.

The KRas-MAPK Signaling Axis: A Primary Target

Spiclomazine has been shown to be a selective inhibitor of mutant KRas-driven pancreatic cancer.[3] The Ras family of small GTPases, particularly KRas, are pivotal regulators of cell proliferation, differentiation, and survival.[4] Mutations in KRas are a hallmark of many cancers, leading to constitutive activation of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade.

Spiclomazine exerts its inhibitory effect by targeting the active, GTP-bound form of KRas.[4][5] This interaction leads to a dose-dependent reduction in KRas-GTP levels, consequently attenuating the entire downstream MAPK pathway.[4][6]

Key Downstream Effects on the MAPK Pathway:

-

Inhibition of c-Raf: Spiclomazine treatment leads to a significant reduction in the activation of c-Raf, a direct downstream effector of Ras.[4][6]

-

Reduction of p-ERK Levels: The phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases), key executioners of the MAPK pathway, are substantially inhibited by Spiclomazine.[3][5]

These effects collectively halt the pro-proliferative signals that are aberrantly sustained in KRas-mutant cancer cells.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A cornerstone of Spiclomazine's anti-cancer activity is its ability to induce programmed cell death, or apoptosis.[7] The primary mechanism is the activation of the intrinsic mitochondrial pathway, a cellular suicide program triggered by intracellular stress.[1][2]

Molecular Events in Spiclomazine-Induced Apoptosis:

-

Modulation of Bcl-2 Family Proteins: Spiclomazine alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][8] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane.

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The increased mitochondrial permeability leads to a dose-dependent loss of the mitochondrial membrane potential.[1][2]

-

Generation of Reactive Oxygen Species (ROS): Spiclomazine treatment elevates intracellular levels of reactive oxygen species, which further contributes to mitochondrial damage and apoptotic signaling.[1][2]

-

Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[2]

-

Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[1][2] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1][2][8] Notably, the extrinsic apoptotic pathway, which involves caspase-8, does not appear to be significantly activated by Spiclomazine.[2]

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. Spiclomazine has been shown to suppress the migratory and invasive properties of pancreatic cancer cells.[2][7] This is achieved through the down-regulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, Spiclomazine can also halt the cell cycle progression of cancer cells.[5] Studies have shown that Spiclomazine treatment can lead to cell cycle arrest, predominantly at the G2 phase in several pancreatic cancer cell lines.[5][8] This effect further contributes to the inhibition of tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Spiclomazine's effects.

Table 1: IC50 Values of Spiclomazine in Pancreatic Cancer Cell Lines (48h treatment)

| Cell Line | KRas Status | IC50 (µM) |

| MIA PaCa-2 | G12C | 19.7 - 74.2 |

| CFPAC-1 | G12V | 19.7 - 74.2 |

| Capan-1 | G12V | 19.7 - 74.2 |

| SW1990 | G12T | 19.7 - 74.2 |

| BxPC-3 | Wild-Type | 19.7 - 74.2 |

Data sourced from multiple studies, with ranges indicating variability in experimental conditions.[8]

Table 2: Effect of Spiclomazine on Mitochondrial Membrane Potential (ΔΨm) in CFPAC-1 Cells

| Treatment | Concentration | Loss of ΔΨm (%) |

| Control | - | - |

| Spiclomazine | 0.5 x IC50 | 16.9 ± 0.5 |

| Spiclomazine | 1 x IC50 | 65.9 ± 0.1 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the downstream signaling effects of Spiclomazine.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Spiclomazine for the desired time period (e.g., 24h, 48h).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with Spiclomazine for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Western Blotting

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse Spiclomazine-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., KRas, p-ERK, c-Raf, Bcl-2, Bax, Caspase-3, Caspase-9).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: Fluorescent dyes such as JC-1 or TMRE are used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Protocol:

-

Treat cells with Spiclomazine.

-

Incubate the cells with the fluorescent dye (e.g., JC-1).

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence by flow cytometry or fluorescence microscopy, measuring the ratio of red to green fluorescence.

-

Gelatin Zymography

-

Principle: This technique is used to measure the activity of MMPs. It involves separating proteins on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the sample will digest the gelatin, and after staining with Coomassie Blue, areas of digestion will appear as clear bands against a blue background.

-

Protocol:

-

Collect conditioned media from Spiclomazine-treated and control cells.

-

Separate proteins on a non-reducing SDS-PAGE gel containing gelatin.

-

Wash the gel to remove SDS and renature the proteins.

-

Incubate the gel in a developing buffer at 37°C.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Quantify the clear bands corresponding to MMP-2 and MMP-9 activity.

-

Signaling Pathway and Workflow Diagrams

Caption: Spiclomazine inhibits the KRas-MAPK signaling pathway.

Caption: Spiclomazine induces apoptosis via the intrinsic mitochondrial pathway.

Caption: Experimental workflow for analyzing Spiclomazine-induced apoptosis.

References

- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]

- 3. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spiclomazine's Molecular Target in KRAS-Mutant Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of Spiclomazine, a promising small molecule inhibitor, in cancer cells harboring KRAS mutations. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapeutics.

Executive Summary

KRAS has long been considered an "undruggable" target in oncology despite its high mutation frequency in various aggressive cancers. Spiclomazine has emerged as a selective inhibitor that preferentially targets cancer cells with mutant KRAS.[1][2] This document details the molecular interactions, cellular effects, and preclinical efficacy of Spiclomazine, supported by quantitative data and detailed experimental protocols. The primary molecular target of Spiclomazine is the activated, GTP-bound form of the KRAS protein.[1][2] Spiclomazine is theorized to bind to and stabilize an intermediate conformation of activated KRAS, thereby abrogating its downstream signaling functions.[1][2][3] This leads to potent anti-tumor activity, particularly in KRAS-driven pancreatic cancer.[1]

Molecular Target and Mechanism of Action

Spiclomazine exerts its anti-tumor effects through direct engagement with the KRAS protein. Cellular thermal shift assays (CETSA) and RNA interference studies have confirmed that Spiclomazine directly binds to and stabilizes the KRAS protein within cells, validating it as the primary target.[1][2] The proposed mechanism involves the "freezing" of an intermediate conformational state of activated KRAS, which in turn prevents it from interacting with its downstream effectors.[1][2][3]

This targeted engagement leads to a significant, dose-dependent reduction in the levels of active, GTP-bound KRAS (KRas-GTP) in mutant KRAS cell lines.[1] Consequently, the downstream mitogen-activated protein kinase (MAPK) signaling pathway is inhibited, as evidenced by reduced activation of c-Raf and decreased phosphorylation of ERK.[1] This selective inhibition of oncogenic signaling ultimately drives the anti-proliferative and pro-apoptotic effects observed in KRAS-mutant cancer cells.[1]

Quantitative Data

Spiclomazine demonstrates preferential cytotoxicity against pancreatic cancer cell lines with KRAS mutations over those with wild-type KRAS and normal cell lines.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values were determined for a panel of human pancreatic cancer cell lines after 48 hours of treatment with Spiclomazine.

| Cell Line | KRAS Status | IC50 (µM) |

| MIA PaCa-2 | G12C | 19.7 |

| CFPAC-1 | G12V | 25.1 |

| Capan-1 | G12V | 33.6 |

| SW1990 | G12T | 42.8 |

| BxPC-3 | Wild-Type | 74.2 |

| Data sourced from Guo X, et al. Oncotarget. 2018.[1] |

Cell Cycle Analysis

Treatment with Spiclomazine induced a G2 phase cell cycle arrest in KRAS-mutant pancreatic cancer cells.

| Cell Line | Treatment | % of Cells in G2 Phase |

| MIA PaCa-2 | Control | 18.3% |

| 10 µg/mL Spiclomazine | 24.04% | |

| 20 µg/mL Spiclomazine | 27.38% | |

| Data sourced from Guo X, et al. Oncotarget. 2018. |

Preclinical In Vivo Efficacy

In a renal capsule xenograft model using MIA PaCa-2 cells in BALB/c mice, Spiclomazine administered at 68 mg/kg for two weeks via intraperitoneal injection resulted in complete inhibition of tumor growth.[1][2] Immunohistochemical analysis of the treated tumors revealed a reduction in c-Raf and phosphorylated ERK levels, consistent with the in vitro mechanism of action.[1][2] Furthermore, an increase in TUNEL staining was observed, indicating a promotion of apoptosis in the tumor tissue.[1][2]

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the molecular target and efficacy of Spiclomazine.

Cell Viability Assay

-

Cell Seeding: Pancreatic cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.

-

Treatment: Cells were treated with a serial dilution of Spiclomazine for 48 hours.

-

Quantification: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.

-

Data Analysis: IC50 values were calculated from the dose-response curves.

KRAS Activation Assay (RAF-RBD Pulldown)

-

Cell Lysis: Cells were treated with Spiclomazine, washed with cold PBS, and lysed in a buffer containing 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors.

-

Pulldown: Cell lysates were incubated with Raf-1 RBD agarose beads to pull down active GTP-bound KRAS.

-

Washing: The beads were washed multiple times with lysis buffer to remove non-specific binding.

-

Elution and Detection: The pulled-down proteins were eluted and analyzed by Western blotting using a primary antibody specific for KRAS.

Western Blotting

-

Protein Extraction: Total cellular proteins were extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies (e.g., anti-KRAS, anti-c-Raf, anti-p-ERK, anti-ERK, anti-GAPDH).

-

Secondary Antibody: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA)

-

Treatment: Intact cells were treated with either Spiclomazine or a vehicle control.

-

Heating: The cell suspensions were divided into aliquots and heated at different temperatures for 3 minutes.

-

Lysis: Cells were lysed by freeze-thaw cycles.

-

Centrifugation: The lysates were centrifuged to separate soluble proteins from precipitated aggregates.

-

Analysis: The amount of soluble KRAS protein in the supernatant at each temperature was quantified by Western blotting. Increased thermal stability of KRAS in the presence of Spiclomazine indicates direct binding.

Conclusion

Spiclomazine represents a significant advancement in the challenging field of targeting KRAS-mutant cancers. Its unique mechanism of stabilizing an intermediate conformation of active KRAS provides a novel therapeutic strategy. The presented data underscores its potential as a selective inhibitor for KRAS-driven malignancies, particularly pancreatic cancer. Further investigation and clinical development are warranted to translate these promising preclinical findings into effective patient therapies.

References

Spiclomazine's Impact on KRas-GTP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Spiclomazine's effect on KRas-GTP levels, drawing from preclinical research. Spiclomazine has emerged as a potent inhibitor of mutant KRAS, particularly KRAS(G12C), demonstrating a significant impact on oncogenic signaling pathways. This document outlines the quantitative effects, experimental methodologies, and the underlying mechanism of action.

Executive Summary

Spiclomazine effectively reduces the levels of active, GTP-bound KRas in cancer cells harboring KRas mutations.[1][2] This inhibitory action leads to the attenuation of downstream signaling cascades pivotal for tumor cell proliferation and survival.[2][3] Research indicates that Spiclomazine exhibits preferential activity against mutant KRas-driven cancer cells over their wild-type counterparts.[2][4] The primary mechanism involves binding to and stabilizing an intermediate conformation of activated KRas, thereby preventing it from engaging with its downstream effectors.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding Spiclomazine's efficacy in vitro and in vivo.

Table 1: In Vitro Efficacy of Spiclomazine on Pancreatic Cancer Cell Lines

| Cell Line | KRas Mutation Status | Parameter | Value | Treatment Duration |

| MIA PaCa-2 | KRas G12C | KRas-GTP Levels | Dose-dependent, nearly complete inhibition | 24 hours |

| CFPAC-1 | KRas G12V | KRas-GTP Levels | Dose-dependent, nearly complete inhibition | 24 hours |

| BxPC-3 | Wild-Type KRas | KRas-GTP Levels | Less sensitive to inhibition | 24 hours |

| 5 KRas-driven pancreatic cancer cell lines | Various mutations | IC50 (Survival) | 19.7 - 74.2 µM | 48 hours |

Data sourced from Guo X, et al. Oncotarget. 2018.[2][4]

Table 2: In Vivo Efficacy of Spiclomazine

| Cancer Type | Xenograft Model | Dosage | Treatment Duration | Outcome |

| Pancreatic Cancer | MIA PaCa-2 cells in BALB/c mice | 68 mg/kg (intra-peritoneal) | 2 weeks | Complete inhibition of tumor growth |

Data sourced from Guo X, et al. Oncotarget. 2018.[2][4]

Signaling Pathway and Mechanism of Action

Spiclomazine targets the constitutively active KRas protein, a central node in cellular signaling. In its active, GTP-bound state, KRas recruits and activates effector proteins, most notably c-Raf, initiating the MAPK/ERK signaling cascade (RAF-MEK-ERK) that drives cell proliferation. Spiclomazine is theorized to bind to an intermediate conformation of KRas-GTP, locking it in an inactive state and preventing effector binding. This abrogates the downstream signal.

Caption: KRas signaling pathway and the inhibitory action of Spiclomazine.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the impact of Spiclomazine on KRas-GTP levels and downstream signaling.

KRas-GTP Pulldown Assay

This assay is designed to specifically isolate and quantify the active, GTP-bound form of KRas from cell lysates.

Caption: Workflow for the RAF-RBD mediated KRas-GTP pulldown assay.

Detailed Steps:

-

Cell Culture and Treatment: Pancreatic cancer cell lines (e.g., MIA PaCa-2 with KRasG12C, CFPAC-1 with KRasG12V, and BxPC-3 with wild-type KRas) are cultured under standard conditions.[2] Cells are then serum-starved to reduce basal signaling activity. Following starvation, cells are treated with varying concentrations of Spiclomazine or a vehicle control for 24 hours.[2]

-

Stimulation and Lysis: To induce KRas activation, cells are stimulated with Epidermal Growth Factor (EGF) for 10 minutes before harvesting.[2] Cells are then lysed in a buffer containing protease inhibitors to preserve protein integrity.

-

Pulldown of Active KRas: The cell lysates are incubated with agarose beads conjugated to the Ras-Binding Domain (RBD) of the RAF protein. The RAF-RBD specifically binds to the GTP-bound, active conformation of Ras.

-

Washing and Elution: The beads are washed multiple times to remove proteins that are not specifically bound to the RAF-RBD. The captured KRas-GTP is then eluted from the beads.

-

Detection: The amount of pulled-down KRas-GTP is quantified using a Western blot analysis with a specific anti-Ras antibody.[2] A sample of the total cell lysate is also run to determine the total Ras protein level, which serves as a loading control.[2]

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the phosphorylation status and total protein levels of key components of the MAPK/ERK pathway downstream of KRas.

Detailed Steps:

-

Sample Preparation: Cells are treated with Spiclomazine as described in section 4.1. Following treatment and lysis, total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of c-Raf, MEK, and ERK. An antibody against a housekeeping protein like β-Actin is used as a loading control.[2]

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using a chemiluminescent substrate and imaged. Densitometry is used to quantify the protein bands.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of Spiclomazine to the KRas protein within the cellular environment.

Detailed Steps:

-

Cell Treatment: Intact cells (e.g., MIA PaCa-2 and BxPC-3) are treated with Spiclomazine or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.

-

Analysis: The amount of soluble KRas remaining at each temperature is quantified by Western blot. A shift in the melting curve to a higher temperature in the Spiclomazine-treated cells indicates direct binding and stabilization of KRas.[2]

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Anti-Tumor Properties of Spiclomazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiclomazine has emerged as a promising anti-tumor agent, exhibiting preferential activity against cancers harboring KRas mutations, particularly pancreatic cancer. This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor properties of Spiclomazine. It details its mechanism of action, which involves the inhibition of the KRas signaling pathway, leading to cell cycle arrest and apoptosis. This guide also presents quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Pancreatic cancer remains a significant clinical challenge with limited therapeutic options and a dismal prognosis. A hallmark of pancreatic ductal adenocarcinoma is the high frequency of activating mutations in the KRas oncogene, making it a prime target for novel therapeutic strategies. Spiclomazine is a small molecule inhibitor that has demonstrated potent and selective anti-tumor activity in preclinical models of KRas-driven pancreatic cancer.[1][2][3][4] This document serves as an in-depth technical resource, summarizing the current understanding of Spiclomazine's anti-neoplastic effects and providing detailed methodologies for its investigation.

Mechanism of Action

Spiclomazine exerts its anti-tumor effects primarily by targeting the KRas signaling pathway. It has been shown to disrupt the active, GTP-bound state of KRas, leading to the attenuation of downstream signaling cascades that are critical for cancer cell proliferation and survival.[5]

Inhibition of KRas Signaling

Spiclomazine treatment leads to a dose-dependent reduction in the levels of activated KRas-GTP. This, in turn, inhibits the activation of downstream effector proteins, including c-Raf and phosphorylated ERK (p-ERK), key components of the MAPK pathway.[5][6]

Induction of Cell Cycle Arrest

A significant consequence of KRas signaling inhibition by Spiclomazine is the induction of cell cycle arrest, primarily at the G2/M phase.[5] This is associated with the downregulation of key G2/M transition proteins, Cyclin B1 and CDK1.[5] In some pancreatic cancer cell lines, Spiclomazine has also been observed to induce S-phase arrest.[4]

Induction of Apoptosis

Spiclomazine is a potent inducer of apoptosis in pancreatic cancer cells.[7] Its pro-apoptotic mechanism involves the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and subsequent activation of caspase-9 and caspase-3.[2][7] Furthermore, Spiclomazine modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]

Inhibition of Cell Migration and Invasion

In addition to its effects on proliferation and survival, Spiclomazine has been shown to suppress the migration and invasion of pancreatic cancer cells in vitro.[2] This is achieved, in part, through the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for extracellular matrix degradation and tumor metastasis.[2]

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of Spiclomazine has been determined in various human pancreatic cancer cell lines and non-cancerous cell lines after 48 hours of treatment. The data highlights the preferential activity of Spiclomazine against cancer cells, particularly those with mutant KRas.

| Cell Line | KRas Status | IC50 (µM) | Reference |

| Pancreatic Cancer Lines | |||

| MIA PaCa-2 | G12C Mutant | 26.8 ± 0.9 | [2] |

| CFPAC-1 | G12V Mutant | 31.5 ± 2.0 | [2] |

| Capan-1 | G12V Mutant | 19.7 ± 0.6 | [4] |

| SW1990 | G12D Mutant | 14.1 ± 2.3 | [4] |

| BxPC-3 | Wild-Type | 74.2 ± 0.3 | [5] |

| Normal Cell Lines | |||

| HEK-293 | N/A | 86.9 ± 1.4 | [2] |

| HL-7702 | N/A | 147.7 ± 3.3 | [2] |

In Vivo Efficacy: Xenograft Model

In a preclinical mouse model, Spiclomazine demonstrated significant anti-tumor activity.

| Animal Model | Cell Line Xenograft | Treatment Regimen | Key Findings | Reference |

| BALB/c Mice | MIA PaCa-2 | 68 mg/kg via intraperitoneal injection for 2 weeks | Complete inhibition of tumor growth, Reduced c-Raf and p-ERK levels in tumors, Increased apoptosis (TUNEL staining) in tumors. | [5][6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of Spiclomazine on the viability of pancreatic cancer cells.

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Spiclomazine (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the analysis of cell cycle distribution following Spiclomazine treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with Spiclomazine at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by Spiclomazine.

-

Cell Treatment: Treat pancreatic cancer cells with Spiclomazine for the desired time period.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Ras Activation Assay (GTP-Ras Pulldown)

This protocol outlines the measurement of active, GTP-bound Ras levels.

-

Cell Lysis: Treat cells with Spiclomazine, followed by lysis in a magnesium-containing lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to remove cellular debris.

-

Pulldown: Incubate the clarified lysates with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. This will specifically pull down GTP-bound Ras.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the levels of pulled-down Ras by Western blotting using a pan-Ras antibody. Analyze total Ras levels in the initial cell lysates as a loading control.

In Vivo Xenograft Study

This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of Spiclomazine.

-

Cell Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Monitor tumor growth regularly using calipers.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Spiclomazine (e.g., 68 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., 2 weeks).

-

Monitoring: Monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform downstream analyses such as immunohistochemistry for biomarkers like c-Raf, p-ERK, and TUNEL staining for apoptosis.

Visualizations

Signaling Pathways

Caption: Spiclomazine inhibits the KRas signaling pathway.

Caption: Spiclomazine induces apoptosis via the mitochondrial pathway.

Experimental Workflows

Caption: Workflow for cell cycle analysis.

References

- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]

- 2. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spiclomazine's Preferential Cytotoxicity: A Technical Analysis of its Selectivity for Cancer Cells

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Spiclomazine, a phenothiazine derivative, has emerged as a promising anti-cancer agent, demonstrating notable selectivity in its cytotoxic effects against malignant cells while exhibiting significantly lower toxicity towards normal, healthy cells. This technical guide synthesizes the current understanding of spiclomazine's mechanism of action, presents quantitative data on its efficacy, and details the experimental protocols utilized to elucidate its selective anti-tumor activity. The focus of this document is to provide a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology drug development.

Core Mechanism: Targeting the Ras Signaling Pathway

Spiclomazine's selectivity is intrinsically linked to its mechanism of action, which primarily involves the disruption of the Ras-mediated signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation, often through mutations in the KRas gene, is a hallmark of numerous cancers, particularly pancreatic cancer.

Spiclomazine has been shown to bind to and stabilize the KRas protein, abrogating the KRas-GTP level and thereby inhibiting downstream signaling.[1][2] This leads to a cascade of anti-cancer effects, including cell cycle arrest and apoptosis. The preferential activity of spiclomazine in cancer cells is particularly pronounced in those harboring KRas mutations. These mutant KRas-driven cancer cells are more sensitive to spiclomazine than cancer cells with wild-type KRas.[1][2]

Quantitative Analysis of Cytotoxicity

The differential effect of spiclomazine on cancer versus normal cells is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values across various cell lines.

| Cancer Cell Line | KRas Status | IC50 (µM) after 48h | Reference |

| MIA PaCa-2 | G12C mutation | 26.8 ± 0.9 | [3] |

| CFPAC-1 | G12V mutation | 31.5 ± 2.0 | [3] |

| Capan-1 | G12V mutation | 19.7 - 74.2 (range) | [1][2] |

| SW1990 | G12T mutation | 19.7 - 74.2 (range) | [1] |

| BxPC-3 | Wild-type | 74.2 | [1] |

| Normal Cell Line | IC50 (µM) after 48h | Reference |

| HEK-293 (Human Embryonic Kidney) | 86.9 ± 1.4 | [3] |

| HL-7702 (Human Liver) | 147.7 ± 3.3 | [3] |

As the data indicates, the IC50 values for normal cell lines are substantially higher than those for pancreatic cancer cell lines, underscoring the selective cytotoxicity of spiclomazine.[3] Notably, the BxPC-3 cell line, which has wild-type KRas, exhibits a higher IC50 value compared to the KRas-mutant cell lines, further supporting the targeted nature of the drug.[1]

Key Anti-Cancer Effects and Experimental Observations

Cell Cycle Arrest

A significant aspect of spiclomazine's selectivity is its differential impact on the cell cycle of cancerous and normal cells. In pancreatic cancer cell lines such as MIA PaCa-2, CFPAC-1, and BxPC-3, spiclomazine treatment leads to cell cycle arrest at the G2 phase.[2][4][5] This arrest is associated with the inhibition of Cyclin B1 and CDK1 expression.[4] Conversely, no significant cell-cycle arrest is observed in normal cells treated with spiclomazine, highlighting its cancer-specific activity.[2][4]

Induction of Apoptosis

Spiclomazine induces apoptosis, or programmed cell death, in pancreatic carcinoma cells.[3][6] This is achieved through the mitochondrial-mediated pathway, characterized by:

Morphological changes consistent with apoptosis, such as nuclear condensation and the formation of apoptotic bodies, are observed in spiclomazine-treated cancer cells.[3]

Inhibition of Migration and Invasion

Metastasis is a key contributor to cancer mortality. Spiclomazine has been shown to suppress the migration and invasion of pancreatic cancer cells.[3][6] This effect is linked to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[6]

Visualizing the Molecular and Experimental Landscape

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Spiclomazine's mechanism of action within the Ras/MAPK signaling pathway.

Caption: A generalized workflow for determining cell viability using an MTT assay.

Caption: Logical relationship of spiclomazine's selective action on different cell types.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to evaluate spiclomazine's effects is provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of spiclomazine. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: Cells are incubated with the drug for a specified period, typically 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT to formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Analysis (Hoechst 33342 Staining)

-

Cell Treatment: Cells are grown on coverslips and treated with spiclomazine at its IC50 concentration for 48 hours.

-

Staining: The cells are washed with PBS and then stained with Hoechst 33342, a fluorescent dye that binds to DNA, for 10-15 minutes.

-

Visualization: The cells are washed again and observed under a fluorescence microscope.

-

Analysis: Apoptotic cells are identified by their characteristic morphological changes, including condensed or fragmented nuclei, which appear as brightly stained areas, in contrast to the uniform, faint staining of normal nuclei.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with spiclomazine for 24 hours, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at 4°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Transwell Invasion Assay

-

Chamber Preparation: The upper chambers of Transwell inserts are coated with Matrigel to simulate an extracellular matrix.

-

Cell Seeding: Cancer cells, previously starved, are seeded into the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

-

Drug Treatment: Spiclomazine is added to both the upper and lower chambers.

-

Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for invasion through the Matrigel and the porous membrane.

-

Staining and Visualization: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the bottom surface are fixed and stained with crystal violet.

-

Quantification: The number of invaded cells is counted in several random fields under a microscope.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiclomazine: A Targeted Approach to Inhibiting Pancreatic Tumor Growth

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Spiclomazine in inhibiting the growth of pancreatic tumors. Spiclomazine has emerged as a promising agent that demonstrates preferential anti-tumor activity, particularly in pancreatic cancers driven by KRas mutations. This document consolidates key findings on its mechanism of action, presents quantitative data from various studies, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the KRas Signaling Pathway

Spiclomazine's primary mechanism of action revolves around its ability to interfere with the oncogenic KRas signaling pathway, a critical driver in the majority of pancreatic cancers. It effectively suppresses Ras-mediated signaling by reducing the levels of activated KRas-GTP.[1][2] This inhibition is achieved by Spiclomazine "freezing" the intermediate conformation of activated Ras, thereby preventing downstream signaling cascades that promote cell proliferation and survival.[1][2]

The binding of Spiclomazine to KRas has been validated through cellular thermal shift and RNA interference assays, confirming that it directly engages with and stabilizes KRas within cells.[1][2] This targeted engagement leads to a significant reduction in the activation of downstream effectors, including MEK, ERK, c-Raf, and p-ERK.[1]

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor effects of Spiclomazine have been quantified in numerous in vitro and in vivo studies. A summary of these findings is presented below.

Table 1: In Vitro Cytotoxicity of Spiclomazine in Pancreatic Cancer Cell Lines (48h treatment)

| Cell Line | KRas Status | IC50 (µM) | IC50 (µg/mL) |

| MIA PaCa-2 | G12C Mutant | 26.8 ± 0.9 | 12.9 ± 0.9 |

| CFPAC-1 | G12V Mutant | 31.5 ± 2.0 | 15.2 ± 2.0 |

| Capan-1 | G12V Mutant | Not specified | Not specified |

| SW1990 | G12T Mutant | Not specified | Not specified |

| BxPC-3 | Wild-Type | Not specified | Not specified |

| Normal Cell Lines | |||

| HEK-293 | Wild-Type | 86.9 ± 1.4 | 41.9 ± 1.4 |

| HL-7702 | Wild-Type | 147.7 ± 3.3 | 71.2 ± 3.3 |

Data sourced from multiple studies.[1][3][4] It is noteworthy that cancer cells with mutant KRas are more sensitive to Spiclomazine than those with wild-type KRas.[1][2]

Table 2: In Vivo Tumor Growth Inhibition

| Animal Model | Cell Line Xenograft | Dosage | Treatment Duration | Outcome |

| BALB/c mice | MIA PaCa-2 | 68 mg/kg (intraperitoneal) | 2 weeks | Complete inhibition of tumor growth.[1][2] |

Cellular Effects of Spiclomazine

Beyond direct cytotoxicity, Spiclomazine induces a range of cellular effects that contribute to its anti-tumor activity.

Cell Cycle Arrest

Spiclomazine has been shown to effectively arrest the cell cycle in pancreatic cancer cells.[1][5] The specific phase of arrest appears to be cell-line dependent:

-

G2 Phase Arrest: Observed in MIA PaCa-2, CFPAC-1, and BxPC-3 cell lines.[1][5]

-

S Phase Arrest: Observed in Capan-1 and SW1990 cell lines.[1][5]

Importantly, no significant cell-cycle arrest is observed in normal cell lines like HEK-293 and HL-7702, highlighting the selective action of Spiclomazine on cancer cells.[1][2]

Induction of Apoptosis

Spiclomazine is a potent inducer of apoptosis in pancreatic carcinoma cells.[3][4][6] This is achieved through the intrinsic mitochondrial pathway, characterized by:

-

Reduced Mitochondrial Membrane Potential: Spiclomazine treatment leads to a dose-dependent loss of mitochondrial membrane potential (ΔΨm).[3][4] For instance, in CFPAC-1 cells, a 65.9% loss of ΔΨm was observed at 1x IC50 concentration.[4]

-

Increased Reactive Oxygen Species (ROS): The drug elevates intracellular ROS levels, which contributes to the apoptotic cascade.[3][4]

-

Activation of Caspases: Spiclomazine treatment results in the cleavage and activation of pro-caspase-3 and pro-caspase-9.[3][4][7]

Inhibition of Migration and Invasion

A key aspect of pancreatic cancer's aggressiveness is its metastatic potential. Spiclomazine has demonstrated the ability to suppress the migration and invasion of pancreatic cancer cells in vitro.[3][4][6] This effect is associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[3][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of Spiclomazine.

Cell Viability and Cytotoxicity (MTT Assay)

-

Objective: To determine the dose-dependent effect of Spiclomazine on the viability of pancreatic cancer cells and normal cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of Spiclomazine for 24 and 48 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of Spiclomazine that causes 50% inhibition of cell growth.

-

Colony Formation Assay

-

Objective: To assess the long-term effect of Spiclomazine on the anchorage-independent growth of pancreatic cancer cells.

-

Procedure:

-

Cells are seeded at a low density in 6-well plates.

-

Cells are treated with various concentrations of Spiclomazine.

-

The medium is changed every few days, and the cells are allowed to grow for a period of 1-2 weeks until visible colonies are formed.

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies is counted.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of Spiclomazine on cell cycle progression.

-

Procedure:

-

Cells are treated with different concentrations of Spiclomazine for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

-

In Vitro Invasion Assay (Transwell Assay)

-

Objective: To evaluate the effect of Spiclomazine on the invasive potential of pancreatic cancer cells.

-

Procedure:

-

Transwell inserts with a Matrigel-coated porous membrane are placed in a 24-well plate.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).

-

Pancreatic cancer cells, pre-treated with different concentrations of Spiclomazine, are seeded in the upper chamber in a serum-free medium.

-

After incubation for a specified period (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained with crystal violet, and counted under a microscope.

-

In Vivo Xenograft Model

-

Objective: To assess the in vivo anti-tumor activity of Spiclomazine.

-

Procedure:

-

Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

A suspension of pancreatic cancer cells (e.g., MIA PaCa-2) is injected subcutaneously or via renal capsule xenograft into the mice.

-

Once tumors reach a palpable size, the mice are randomly assigned to a control group and a treatment group.

-

The treatment group receives intraperitoneal injections of Spiclomazine (e.g., 68 mg/kg) for a specified duration (e.g., 2 weeks). The control group receives a vehicle control.

-

Tumor volume is measured regularly.

-

At the end of the experiment, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for markers like c-Raf, p-ERK, and TUNEL staining for apoptosis.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Spiclomazine and the general workflow of the experimental procedures described.

Caption: Spiclomazine's mechanism of action in pancreatic cancer cells.

Caption: General experimental workflow for evaluating Spiclomazine.

Conclusion and Future Directions

Spiclomazine presents a compelling case as a targeted therapeutic agent for pancreatic cancer, particularly for tumors harboring KRas mutations. Its multi-faceted mechanism of action, encompassing the inhibition of the primary KRas signaling pathway, induction of cell cycle arrest and apoptosis, and suppression of metastasis, underscores its potential. The preferential activity against cancer cells over normal cells further enhances its therapeutic index.

While preclinical data are promising, further investigations are warranted. Future studies should focus on elucidating the precise molecular interactions between Spiclomazine and KRas, exploring potential resistance mechanisms, and evaluating its efficacy and safety in more advanced preclinical models. The progression of Spiclomazine into clinical trials will be a critical step in determining its ultimate utility in the treatment of pancreatic cancer, a disease with a dire need for novel and effective therapies. As of late 2025, there is a growing focus on precision oncology for pancreatic cancer, with various targeted therapies and immunotherapies in clinical trials.[8][9] Spiclomazine's targeted approach aligns well with this evolving landscape.

References

- 1. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]

- 4. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | Semantic Scholar [semanticscholar.org]

- 7. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances Move Precision Oncology Forward in Pancreatic Cancer | GI Oncology Now [gioncologynow.com]

- 9. Pancreatic Cancer Clinical Trials - Pancreatic Cancer Action Network [pancan.org]

Spiclomazine's Impact on the MIA PaCa-2 Pancreatic Cancer Cell Line: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiclomazine, a phenothiazine derivative, has emerged as a compound of interest in oncology research, particularly for its cytotoxic effects against pancreatic cancer cells. This technical guide provides an in-depth analysis of the effects of spiclomazine on the MIA PaCa-2 cell line, a widely used model for pancreatic ductal adenocarcinoma, which harbors a mutant KRAS oncogene (G12C). This document synthesizes key findings on spiclomazine's mechanism of action, including its influence on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways. Detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways and workflows are presented to facilitate further research and development.

Core Findings: Spiclomazine's Anti-Tumor Activity in MIA PaCa-2 Cells

Spiclomazine demonstrates a preferential anti-tumor activity in pancreatic cancer cells with KRAS mutations.[1] It has been shown to reduce the viability of MIA PaCa-2 cells by inducing apoptosis and causing cell cycle arrest.[2][3] Notably, the cytotoxic effect of spiclomazine is more pronounced in cancer cells compared to normal human cell lines.[2][4]

Data Summary

The following tables summarize the key quantitative data on the effects of spiclomazine on the MIA PaCa-2 cell line.

| Parameter | Value | Conditions | Reference |

| IC50 | 12.9 ± 0.9 µg/mL (26.8 ± 0.9 µM) | 48-hour treatment | [2][3] |

| Cell Cycle Arrest | G2 Phase | 24-hour treatment | [1] |

| Apoptosis (Early) | 82.8 ± 6.2% | Treatment with IC50 concentration | [3] |

| Mitochondrial Membrane Potential (ΔΨm) Loss | 24.6 ± 1.0% | Treatment with 0.5 x IC50 concentration | [2] |

| Mitochondrial Membrane Potential (ΔΨm) Loss | 46.3 ± 5.8% | Treatment with 1 x IC50 concentration | [2] |

| p-ERK Inhibition | 61.57 ± 3.11% | Treatment with 30 µg/mL | [1] |

Signaling Pathways Affected by Spiclomazine

Spiclomazine exerts its effects on MIA PaCa-2 cells by modulating key signaling pathways involved in cell proliferation and survival.

Ras-Mediated Signaling Pathway

Spiclomazine has been shown to interfere with the Ras-mediated signaling pathway by reducing the level of activated KRas-GTP. This leads to the downstream attenuation of MEK and ERK activation, crucial components of the MAPK pathway that drives cell proliferation.[1]

Caption: Spiclomazine inhibits the Ras-MEK-ERK signaling pathway.